Tioconazole Related Compound B
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Overview
Description
Scientific Research Applications
Tioconazole Related Compound B has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its antifungal properties and potential use in treating fungal infections.
Medicine: Investigated for its potential therapeutic applications in antifungal treatments.
Industry: Utilized in the development and testing of pharmaceutical products.
Mechanism of Action
Target of Action
It is related to tioconazole , which is a well-known antifungal medication. Antifungal drugs like Tioconazole typically target the cell membrane of fungi, specifically inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Mode of Action
Based on its relation to tioconazole , it can be inferred that it likely interferes with the biosynthesis of ergosterol in fungal cells. This disruption in ergosterol production leads to changes in membrane permeability, causing essential intracellular components to leak out of the cell, ultimately leading to cell death.
Pharmacokinetics
As a related compound to tioconazole , it is likely to have similar pharmacokinetic properties. Tioconazole is typically used topically and is minimally absorbed through the skin. Its bioavailability would primarily be local at the site of application, with systemic absorption being minimal.
Result of Action
The molecular and cellular effects of this compound’s action would likely be the disruption of the fungal cell membrane integrity and the subsequent leakage of intracellular components, leading to cell death . This results in the reduction or elimination of the fungal infection.
Biochemical Analysis
Biochemical Properties
The compound, 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride, interacts with various biomolecules in biochemical reactionsImidazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tioconazole Related Compound B involves several steps. The starting materials typically include 2,4-dichlorophenyl and 2,5-dichlorothiophen-3-yl. These compounds undergo a series of reactions, including alkylation and imidazole formation, to produce the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high purity and yield. The process involves controlled reaction conditions, including temperature, pressure, and pH, to optimize the synthesis. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tioconazole Related Compound B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different chlorinated derivatives, while substitution reactions can yield various imidazole derivatives .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2OS.ClH/c17-11-1-2-12(13(18)6-11)14(7-22-4-3-21-9-22)23-8-10-5-15(19)24-16(10)20;/h1-6,9,14H,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTJGYRAWHPZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl5N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61675-62-5 |
Source
|
Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,5-dichlorothiophen-3-yl)methoxy)ethyl)-1H-imidazole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061675625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2,4-DICHLOROPHENYL)-2-((2,5-DICHLOROTHIOPHEN-3-YL)METHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DP725EAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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